molecular formula C24H24N2O5 B11208607 5-(3,4-Dimethoxyphenyl)-7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(3,4-Dimethoxyphenyl)-7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11208607
M. Wt: 420.5 g/mol
InChI Key: ONKAVSVXAXMCIG-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of methoxyphenyl and methylfuran groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common approach includes the condensation of 3,4-dimethoxybenzaldehyde with 5-methylfuran-2-carbaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound, enhancing its chemical versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives of the original compound.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in studying biochemical pathways and molecular interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, targeting specific enzymes or receptors.

    Industry: The compound’s chemical properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethoxyphenyl)-7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its interactions with biological targets make it a versatile compound in scientific research.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-7-methoxy-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H24N2O5/c1-14-8-10-19(30-14)17-13-18-16-6-5-7-21(28-3)23(16)31-24(26(18)25-17)15-9-11-20(27-2)22(12-15)29-4/h5-12,18,24H,13H2,1-4H3

InChI Key

ONKAVSVXAXMCIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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